

# A Technical Guide to the Physical Properties and Water Solubility of Nerolidol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nerolidol

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## Abstract

**Nerolidol**, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. A thorough understanding of its physicochemical properties is fundamental for its application in drug delivery systems, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical properties of **nerolidol**, with a particular focus on its water solubility. Detailed experimental protocols for the determination of these properties are provided, and quantitative data are summarized for easy reference.

## Physical and Chemical Properties of Nerolidol

**Nerolidol**, with the chemical formula  $C_{15}H_{26}O$ , exists as a mixture of two geometric isomers, *cis*- and *trans*-**nerolidol**.<sup>[1]</sup> It is a colorless to pale yellow oily liquid with a characteristic floral, woody, and slightly citrus-like odor.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **nerolidol**, compiled from various sources. It is important to note that some properties may vary depending on the isomeric composition of the sample.

Property	Value	References
Molecular Formula	C <sub>15</sub> H <sub>26</sub> O	[3][4]
Molecular Weight	222.37 g/mol	
Appearance	Colorless to pale yellow oily liquid	
Odor	Floral, woody, slightly citrus-like	
Density	0.870 - 0.879 g/cm <sup>3</sup> at 20-25 °C	
Boiling Point	~276 °C at 1013 hPa	
114 °C at 1 mmHg		
Melting Point	< 25 °C	
-75 °C		
Refractive Index (n <sub>20/D</sub> )	1.478 - 1.492	
Water Solubility	Slightly soluble / Insoluble	
1.532 mg/L at 25 °C (calculated)		
14 mg/L (0.014 g/L)		
Log P (Octanol/Water Partition Coefficient)	5.68 (calculated)	
5		

## Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **nerolidol**. These protocols are based on internationally recognized guidelines and standard laboratory practices.

## Determination of Density

The density of liquid **nerolidol** can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a standard test method such as ASTM D4052.

**Principle:** A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.

**Apparatus:**

- Digital Density Meter with a thermostatically controlled measuring cell.
- Syringes for manual sample injection or an automated sample injection system.
- Calibrating fluids with known densities (e.g., dry air and freshly distilled water).

**Procedure:**

- **Calibration:** Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard, such as degassed, high-purity water.
- **Temperature Equilibration:** Set the measuring cell of the density meter to the desired temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.
- **Sample Introduction:** Introduce a small, bubble-free aliquot of **nerolidol** into the U-tube using a syringe or autosampler. Ensure the tube is completely filled.
- **Measurement:** Allow the sample to reach thermal equilibrium within the measuring cell. The instrument will automatically measure the oscillation period and calculate the density.
- **Data Recording:** Record the density value, typically in g/cm<sup>3</sup> or kg/m<sup>3</sup>, along with the measurement temperature.
- **Cleaning:** Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

## Determination of Boiling Point

The boiling point of **nerolidol** can be determined using the Thiele tube method, which is suitable for small sample volumes.

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the vapor pressure inside the capillary decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Sample Preparation: Place a small amount (a few milliliters) of **nerolidol** into the small test tube.
- Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the **nerolidol**.
- Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

- **Heating:** Insert the assembly into the Thiele tube containing the heating fluid. Gently heat the side arm of the Thiele tube.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
- **Cooling and Measurement:** Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

## Determination of Refractive Index

The refractive index of **nerolidol** can be measured using an Abbe refractometer, following a standard method like ASTM D1218.

**Principle:** A drop of the liquid sample is placed between two prisms of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured. This angle is used to determine the refractive index.

**Apparatus:**

- Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a thermostatically controlled prism assembly.
- Dropper or pipette.
- Soft lens tissue.
- Ethanol and acetone for cleaning.
- Certified refractive index standards for calibration.

**Procedure:**

- **Calibration:** Calibrate the refractometer using a standard with a known refractive index.

- **Temperature Control:** Set the temperature of the prisms to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.
- **Sample Application:** Open the prisms and place a few drops of **nerolidol** onto the surface of the lower prism.
- **Measurement:** Close the prisms and allow the sample to equilibrate to the set temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- **Data Reading:** Read the refractive index from the instrument's scale or digital display.
- **Cleaning:** Clean the prism surfaces thoroughly with soft tissue and appropriate solvents after each measurement.

## Determination of Water Solubility

The water solubility of **nerolidol**, a poorly soluble substance, can be determined using the shake-flask method, which is a widely accepted technique outlined in OECD Guideline 105.

**Principle:** An excess amount of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved material.

**Apparatus:**

- Constant temperature water bath with a shaker.
- Glass flasks with stoppers.
- Centrifuge.
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
- Syringes and filters (e.g., 0.45 µm pore size).
- Volumetric glassware.

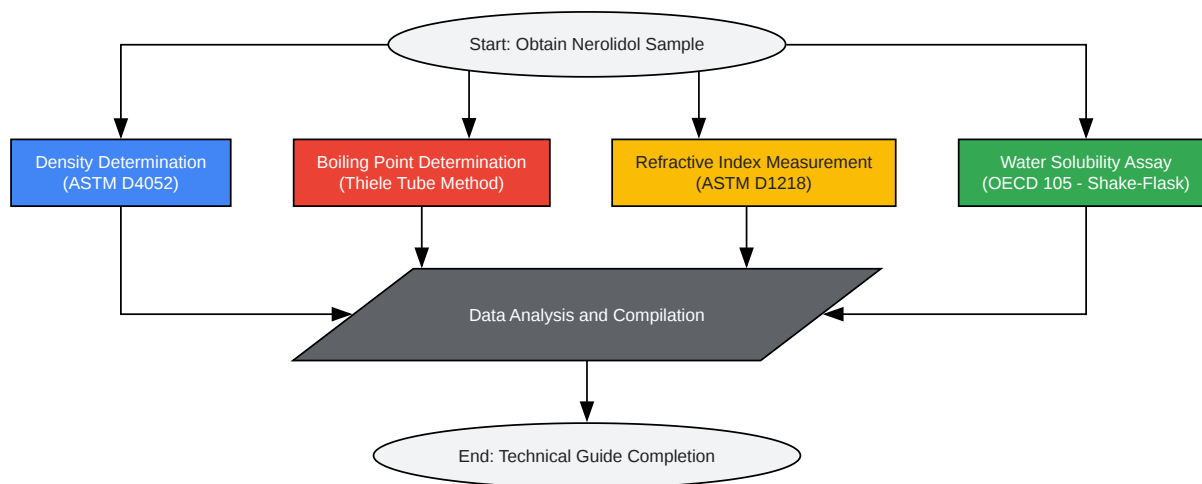
#### Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and equilibration time for the definitive test.
- Definitive Test: a. Add an excess amount of **nerolidol** to several flasks containing a known volume of high-purity water. b. Tightly stopper the flasks and place them in a constant temperature shaker bath (e.g., 25 °C). c. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: a. After equilibration, allow the flasks to stand in the water bath to permit phase separation. b. Centrifuge the samples at a high speed to sediment any undissolved **nerolidol**.
- Sample Analysis: a. Carefully withdraw an aliquot of the clear aqueous supernatant. It may be necessary to filter the sample to remove any remaining micro-droplets. b. Quantify the concentration of **nerolidol** in the aqueous sample using a validated analytical method (e.g., GC-MS or HPLC with a suitable detector). A calibration curve prepared with standards of known **nerolidol** concentrations is used for quantification.
- Calculation: The water solubility is reported as the average concentration from the replicate flasks, typically in mg/L or g/L.

## Mandatory Visualizations

### Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the key physicochemical properties of a liquid compound like **nerolidol**.



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### Physicochemical Property Determination Workflow

This technical guide provides essential information on the physical properties and water solubility of **nerolidol**, along with standardized methods for their determination. This knowledge is crucial for the effective utilization of **nerolidol** in scientific research and industrial applications.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties and Water Solubility of Nerolidol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678203#physical-properties-and-water-solubility-of-nerolidol]

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Email: [info@benchchem.com](mailto:info@benchchem.com)